![molecular formula C21H27N7O6 B610196 Prexasertib lactate hydrate CAS No. 2100300-72-7](/img/no-structure.png)
Prexasertib lactate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prexasertib, also known as LY2606368, is a potent and selective Chk1/Chk2 inhibitor. Prexasertib increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. LY2606368 Causes Replication Catastrophe and Antitumor Effects through CHK1-Dependent Mechanisms. Treatment of cells with LY2606368 results in the rapid appearance of TUNEL and pH2AX-positive double-stranded DNA breaks in the S-phase cell population.
Aplicaciones Científicas De Investigación
Evaluation in Squamous Cell Carcinoma
Prexasertib, as a checkpoint kinase 1 inhibitor, was evaluated for its efficacy in patients with advanced squamous cell carcinoma (SCC). The study found it to have an acceptable safety profile and single-agent activity in advanced SCC, supporting its potential therapeutic use in this domain (Hong et al., 2018).
Pediatric Cancer Applications
Prexasertib showed significant antitumor effects as a monotherapy or in combination with chemotherapy in multiple preclinical models of pediatric cancer. This supports further investigation of prexasertib in pediatric malignancies (Lowery et al., 2018).
Neuroblastoma and Osteosarcoma
Prexasertib demonstrated efficacy in preclinical models of neuroblastoma and osteosarcoma. It reduced clonogenic survival by inducing apoptosis in primary patient-derived osteosarcoma cells and synergized with cisplatin and talazoparib (Heidler et al., 2019).
High-Grade Serous Ovarian Cancer
In high-grade serous ovarian cancer models, prexasertib exhibits monotherapy activity and sensitizes to PARP inhibition, suggesting its potential as a treatment option in this area (Parmar et al., 2019).
Head and Neck Squamous Cell Carcinoma
Prexasertib, when combined with chemoradiation, showed feasibility in treating locally advanced head and neck squamous cell carcinoma, indicating its potential application in this field (Yang et al., 2021).
In Combination Therapies
It was found to have potential for combination therapies in advanced solid tumors, exhibiting antitumor activity in preclinical models and some efficacy in clinical settings (Hong et al., 2021).
Propiedades
Número CAS |
2100300-72-7 |
---|---|
Nombre del producto |
Prexasertib lactate hydrate |
Fórmula molecular |
C21H27N7O6 |
Peso molecular |
473.49 |
Nombre IUPAC |
5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile lactate salt monohydrate |
InChI |
InChI=1S/C18H19N7O2.C3H6O3.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6);1H2 |
Clave InChI |
SQQVRJAAUOKBIG-UHFFFAOYSA-N |
SMILES |
N#CC1=NC=C(NC2=NNC(C3=C(OC)C=CC=C3OCCCN)=C2)N=C1.OC(C)C(O)=O.[H]O[H] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Prexasertib monolactate monohydrate; Prexasertib monolactate monohydrate salt; LY2606368; LY-2606368; LY 2606368. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.